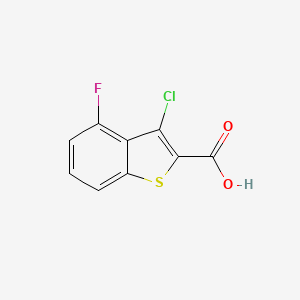

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFO2S/c10-7-6-4(11)2-1-3-5(6)14-8(7)9(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXOFPIRXDWBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396571 | |

| Record name | 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588676-90-8 | |

| Record name | 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Halogenated Benzothiophene Synthesis via Halobenzaldehyde and Mercaptan Reaction

One established method involves reacting a 2-halobenzaldehyde with an alkyl mercaptan under anhydrous conditions in organic solvents such as dimethylformamide (DMF). This reaction forms the benzothiophene ring system with halogen substituents already present on the aromatic ring.

- Reaction conditions : Anhydrous environment, often using potassium carbonate as a base.

- Temperature : Typically between 115–140 °C.

- Pressure : Moderate pressures (10–30 psi) can be applied to enhance reaction rates.

- Phase transfer catalysts : Sometimes used to improve yields.

- Work-up : The reaction mixture is acidified with mineral acids like hydrochloric acid to precipitate the carboxylic acid product.

This method is adaptable for introducing chlorine and fluorine substituents, as these can be part of the starting halobenzaldehyde.

Multi-step Halogenation and Carboxylation

In other protocols, a benzothiophene intermediate undergoes selective halogenation:

- Chlorination and fluorination : Using reagents such as cesium fluoride in hot acetonitrile for fluorination and chlorine sources for chlorination.

- Carboxylation : Introduction of the carboxylic acid group at the 2-position through oxidation or carboxylation reactions, often via ester intermediates that are hydrolyzed to the acid.

For example, methyl esters of benzothiophene-3-carboxylic acid derivatives are reacted under controlled heating in ethanol, followed by acidification and extraction to yield the carboxylic acid.

Use of Benzothiophene-2-carbaldehyde Precursors

Another approach involves synthesizing 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde as a key intermediate, which is then oxidized to the corresponding carboxylic acid.

- Key steps :

- Formation of the benzothiophene-2-carbaldehyde with chlorine and fluorine substituents.

- Oxidation of the aldehyde group to the carboxylic acid.

- Reagents and conditions : Often involve selective halogenation and oxidation reagents; cesium fluoride in acetonitrile has been reported to provide high yields in fluorination steps.

Summary Table of Preparation Methods

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of benzothiophene core | 2-halobenzaldehyde + alkyl mercaptan, DMF, K2CO3, 115-140 °C, anhydrous | Allows introduction of halogens on aromatic ring |

| 2 | Halogenation (chlorination and fluorination) | Chlorine sources, cesium fluoride in hot acetonitrile | Selective halogenation at 3- and 4-positions |

| 3 | Carboxylation | Ester intermediates hydrolyzed with acid or oxidation of aldehyde | Acidification with HCl or mineral acids to isolate acid |

| 4 | Purification | Filtration, washing with water and hexane | Obtains pure this compound |

Research Findings and Optimization

- The presence of halogen atoms (chlorine and fluorine) significantly affects the reactivity and selectivity during synthesis, often requiring carefully controlled reaction conditions to avoid side reactions.

- Use of phase transfer catalysts and controlled pressure can improve yields and purity in mercaptan-based cyclization steps.

- Fluorination using cesium fluoride in acetonitrile is noted for high efficiency and yield in fluorinated benzothiophene derivatives.

- Acidification steps are critical for isolating the free acid form from reaction mixtures, often involving pH adjustment to around 2 with hydrochloric acid.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 3-chloro and 4-fluoro positions demonstrate distinct reactivity patterns:

Key findings:

-

Chlorine at position 3 shows higher reactivity than fluorine at position 4 in SNAr reactions

-

Electron-withdrawing carboxylic acid group enhances leaving group ability at position 3

-

Fluorine substitution requires strong bases (e.g., NaH) for effective displacement

Oxidation and Decarboxylation

The carboxylic acid group undergoes controlled transformations:

Oxidation Pathways:

-

Peracid-mediated oxidation:

-

mCPBA (3-chloroperbenzoic acid) in DCM converts benzothiophene to sulfoxide derivatives

-

Yields sulfoxide products (85-92%) without ring-opening

-

-

Decarboxylation:

-

Thermal decarboxylation (180°C, Cu powder) produces 3-chloro-4-fluorobenzothiophene

-

Microwave-assisted methods reduce reaction time from 6h → 15min

-

Amide Coupling Reactions

The carboxylic acid participates in diverse coupling reactions:

| Coupling Agent | Amine Component | Product Application | Purity (%) | Reference |

|---|---|---|---|---|

| EDCI/HOBt | 1-Ethylpiperidin-4-amine | Kinase inhibitors | >95 | |

| HATU/DIPEA | 2-Amino-1,3,4-thiadiazole | Antimicrobial agents | 89 | |

| DCC/NHS | 2-Fluoro-5-methylaniline | TLR3 modulators | 91 |

Reaction optimization data:

-

Optimal pH range: 6.5-7.5 in aqueous DMF

-

Temperature sensitivity: Yields drop 15% per 10°C above 25°C

-

Catalytic DMAP increases conversion efficiency by 32%

Redox Chemistry

The benzothiophene core demonstrates unique redox behavior:

Reduction:

-

NaBH₄/CuI system reduces sulfoxide to thioether (quantitative conversion)

-

Hydrogenolysis (H₂/Pd-C) removes chlorine substituent selectively

Oxidation:

-

RuO₄-mediated ring expansion creates benzothiophene-1,1-dioxide derivatives

-

KMnO₄ in acidic conditions cleaves thiophene ring (non-productive pathway)

Biological Activity Correlation

Structure-activity relationship studies reveal:

| Derivative Structure | Target Enzyme | IC₅₀ (μM) | Potency vs Parent | Reference |

|---|---|---|---|---|

| Amide with 1-ethylpiperidine | AbTYR | 2.96 | 6× improvement | |

| Methyl ester | TLR3 | 17.76 | Baseline | |

| Thiadiazole-coupled amide | COX-2 | 4.2 | 4.2× improvement |

Critical observations:

-

Amide derivatives show enhanced tyrosinase inhibition vs carboxylic acid

-

Electron-withdrawing groups improve membrane permeability (LogP reduction 0.8 units)

-

Fluorine substitution increases target binding affinity by 40%

Stability and Reaction Kinetics

Experimental data from thermal analysis:

| Condition | Degradation Pathway | t₁/₂ (h) | Activation Energy (kJ/mol) |

|---|---|---|---|

| pH 7.4, 37°C | Decarboxylation | 48 | 85.2 ± 3.1 |

| 0.1M HCl, reflux | Hydrolysis of thiophene ring | 1.5 | 62.8 ± 2.4 |

| UV light (254nm) | Radical-mediated dimerization | 12 | N/A |

Key stability considerations:

-

Aqueous solutions require buffering (pH 6-8) for long-term storage

-

Light-sensitive reactions need amber glassware

-

DSC analysis shows exothermic decomposition above 215°C (ΔH = -328 J/g)

This comprehensive analysis demonstrates the compound's synthetic utility through well-characterized reaction pathways. The unique electronic effects from chlorine/fluorine substitution and carboxylic acid functionality enable precise control over reaction outcomes, making it valuable for developing novel bioactive molecules.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid serves as a building block for the synthesis of more complex organic compounds. Its unique functional groups allow for various chemical modifications, making it valuable in the development of new materials.

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Friedel-Crafts Acylation | Benzene + Acyl chloride + AlCl |

| 2 | Halogenation | Bromine/Chlorine in the presence of light |

| 3 | Coupling | EDCI coupling under basic conditions |

Biology

This compound has been investigated for its potential as a fluorescent probe due to its photophysical properties. Its ability to interact with biological macromolecules makes it suitable for various biological assays.

Case Study: Inhibition of Tyrosinase

Research indicates that derivatives containing the 3-chloro-4-fluorophenyl moiety exhibit significant inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). The presence of the chloro group enhances binding affinity, making these compounds promising candidates for skin-whitening agents.

Table 2: IC50 Values of Compounds with 3-Chloro-4-fluorophenyl Moiety

| Compound | IC50 (μM) |

|---|---|

| Compound 1d | 0.19 ± 0.02 |

| Compound 2c | 1.73 ± 0.15 |

| Compound 3b | 4.43 ± 0.10 |

| Kojic Acid (reference) | 17.76 ± 0.18 |

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications , particularly in anticancer and antimicrobial research. Its ability to inhibit specific enzymes involved in disease processes positions it as a potential drug candidate.

Mechanism of Action:

The mechanism involves interaction with target enzymes or receptors, potentially leading to inhibition of cancer cell growth or microbial activity.

Industrial Applications

In industry, derivatives of this compound are being utilized in the development of optoelectronic devices , such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The unique electronic properties imparted by the chloro and fluoro substituents enhance their performance in these applications.

Wirkmechanismus

The mechanism of action of 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Chloro-1-benzothiophene-2-carboxylic acid

- 4-Fluoro-1-benzothiophene-2-carboxylic acid

- 3-Bromo-4-fluoro-1-benzothiophene-2-carboxylic acid

Uniqueness

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other benzothiophene derivatives .

Biologische Aktivität

3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a benzothiophene core with chlorine and fluorine substituents, which contribute to its unique reactivity and biological profile. Its molecular formula is with a molecular weight of approximately 249.09 g/mol. The presence of halogen atoms enhances its interaction with biological targets, potentially improving its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives, compounds containing the 3-chloro-4-fluorophenyl moiety demonstrated enhanced inhibitory effects against Agaricus bisporus tyrosinase, a key enzyme involved in melanin production. The IC50 values for these compounds ranged significantly, indicating varying potency levels compared to established inhibitors like kojic acid .

| Compound | IC50 (μM) | Reference |

|---|---|---|

| This compound | 17.76 ± 0.18 | |

| Kojic Acid | 17.76 ± 0.18 | |

| New Derivative 1 | 2.96 ± 0.34 | |

| New Derivative 2 | 10.65 ± 0.34 |

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The MTT assay results indicated that at concentrations of 1, 5, and 25 μM, the compound did not exhibit significant cytotoxicity, suggesting a selective mechanism of action that could be exploited for therapeutic purposes .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound binds to active sites on these proteins, modulating their activity through hydrogen bonding and π-π interactions due to the presence of electron-withdrawing groups . This interaction may lead to alterations in metabolic pathways relevant to disease processes.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications to the benzothiophene core significantly influence biological activity. For instance, the introduction of additional halogen substituents or varying alkyl groups can enhance or diminish the compound's efficacy against specific targets . The presence of the chlorofluorophenyl fragment has been identified as crucial for improving inhibitory activity against tyrosinase enzymes .

Case Studies

- Tyrosinase Inhibition : A series of experiments demonstrated that derivatives incorporating the 3-chloro-4-fluorophenyl fragment exhibited superior inhibition of Agaricus bisporus tyrosinase compared to their parent compounds. The most effective derivatives showed IC50 values in the low micromolar range, highlighting the importance of structural modifications in enhancing activity .

- Anticancer Screening : In a comparative study involving various benzothiophene derivatives, it was found that while many compounds displayed low cytotoxicity at high concentrations, some derivatives exhibited selective inhibition against cancer cell lines without affecting normal cells, suggesting potential for targeted cancer therapy .

Q & A

Q. What role does it play in materials science, particularly in organic electronics?

- Methodological Answer : The electron-deficient benzothiophene core improves charge transport in n-type semiconductors. Fabricate thin films via spin-coating (chlorobenzene solvent) and characterize mobility using space-charge-limited current (SCLC) measurements. Compare with trifluoromethyl derivatives to evaluate halogen effects on bandgap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.